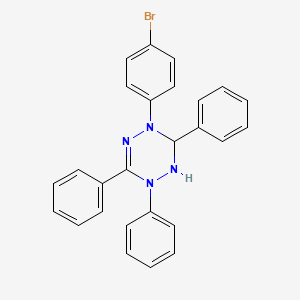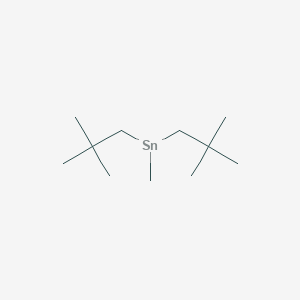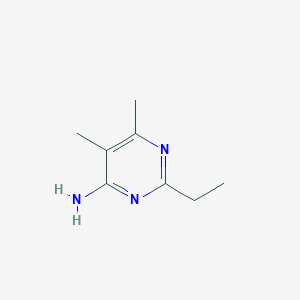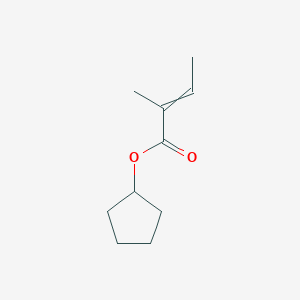diphenyl-lambda~5~-phosphane CAS No. 89807-22-7](/img/structure/B14382090.png)
[4-(Diethylphosphoryl)butyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane: is a chemical compound with the molecular formula C20H28O2P2 and a molecular weight of 362.389 g/mol It is a phosphine oxide derivative, characterized by the presence of a diethylphosphoryl group attached to a butyl chain, which is further connected to a diphenyl-lambda~5~-phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane typically involves the reaction of diethylphosphoryl chloride with a suitable butyl-diphenylphosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques like column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug development .
Industry: In the industrial sector, 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a stabilizer and modifier in these materials enhances their properties and performance .
Wirkmechanismus
The mechanism of action of 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Phosphine oxide, [4-(diethylphosphinyl)butyl]diphenyl-
- Triphenylphosphine oxide
- Diethylphenylphosphine oxide
Uniqueness: Compared to similar compounds, 4-(Diethylphosphoryl)butyldiphenyl-lambda~5~-phosphane stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
89807-22-7 |
|---|---|
Molekularformel |
C20H28O2P2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[4-diethylphosphorylbutyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H28O2P2/c1-3-23(21,4-2)17-11-12-18-24(22,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI-Schlüssel |
RNXIEQYVDKYBHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)


![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)


![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
